Darunavir is a non-peptidic organic compound classified as a protease inhibitor (PI), specifically a second-generation PI. It plays a crucial role in scientific research, particularly in the field of virology, serving as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.
Darunavir acts by binding non-competitively to the active site of the HIV-1 protease enzyme. [, ] This binding prevents the protease from cleaving viral polypeptide precursors, which are essential for the maturation and infectivity of new HIV-1 virions. [, ] Darunavir is designed to exhibit a high binding affinity for the protease, resulting in potent inhibition of viral replication.
Darunavir exhibits a unique biochemical structure that contributes to its high binding affinity for the HIV-1 protease active site. The physical and chemical properties of darunavir have been extensively investigated. Studies have demonstrated that darunavir is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes. To enhance its pharmacokinetic properties, darunavir is typically co-administered with low-dose ritonavir, a potent CYP3A inhibitor. This co-administration significantly increases darunavir plasma concentrations and extends its half-life, allowing for a lower daily dose and improved antiviral efficacy.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5